molecular formula C20H31N3O4 B1440289 Benzyl 4-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)-amino]piperidine-1-carboxylate CAS No. 864293-75-4

Benzyl 4-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)-amino]piperidine-1-carboxylate

Cat. No.: B1440289
CAS No.: 864293-75-4
M. Wt: 377.5 g/mol
InChI Key: MMPPFABFCSYSQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 4-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)-amino]piperidine-1-carboxylate is a useful research compound. Its molecular formula is C20H31N3O4 and its molecular weight is 377.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Synthesis and Medicinal Chemistry

Benzyl 4-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)-amino]piperidine-1-carboxylate and similar compounds are often used as intermediates in the synthesis of various medicinal compounds. For example, one study focused on the synthesis of orthogonally protected diamino acids, useful for the synthesis of edeine analogs, employing differently N-protected diamino propanoic acid as a substrate (Czajgucki, Sowiński, & Andruszkiewicz, 2003). Another study highlighted the role of similar compounds in the synthesis of oxindoles, a significant class of compounds in medicinal chemistry, using palladium-catalyzed C-H functionalization (Magano, Kiser, Shine, & Chen, 2014).

2. Development of Inhibitors and Therapeutics

These compounds are also instrumental in developing inhibitors for specific enzymes or therapeutic agents. For instance, novel piperazine derivatives, including compounds with structures similar to this compound, were synthesized and evaluated as non-selective inhibitors for ACC1/2, with potential applications in reducing hepatic de novo fatty acid synthesis (Chonan et al., 2011).

3. Synthesis of Biologically Active Compounds

Several studies focus on synthesizing biologically active compounds using this chemical or its analogs. For example, one study described the synthesis of thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors (Jeankumar et al., 2013). Another research synthesized spiropiperidine lactam acetyl-CoA carboxylase inhibitors, emphasizing the importance of these compounds in developing new ACC inhibitors (Huard et al., 2012).

Properties

IUPAC Name

benzyl 4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylamino]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O4/c1-20(2,3)27-18(24)22-12-11-21-17-9-13-23(14-10-17)19(25)26-15-16-7-5-4-6-8-16/h4-8,17,21H,9-15H2,1-3H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMPPFABFCSYSQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNC1CCN(CC1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 4-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)-amino]piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Benzyl 4-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)-amino]piperidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Benzyl 4-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)-amino]piperidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Benzyl 4-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)-amino]piperidine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Benzyl 4-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)-amino]piperidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Benzyl 4-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)-amino]piperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.